molecular formula C14H18BrN3O4 B035012 Penbfa CAS No. 100037-00-1

Penbfa

Cat. No.: B035012
CAS No.: 100037-00-1
M. Wt: 372.21 g/mol
InChI Key: DBWAFIOKIWKATM-SNAWJCMRSA-N
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Description

None of the sources describe its chemical structure, synthesis, or applications. To proceed with a meaningful comparison, further clarification or validated data about "Penbfa" would be required .

Properties

CAS No.

100037-00-1

Molecular Formula

C14H18BrN3O4

Molecular Weight

372.21 g/mol

IUPAC Name

(E)-3-(4-bromo-5-nitrofuran-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide

InChI

InChI=1S/C14H18BrN3O4/c15-12-10-11(22-14(12)18(20)21)4-5-13(19)16-6-9-17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,19)/b5-4+

InChI Key

DBWAFIOKIWKATM-SNAWJCMRSA-N

SMILES

C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br

Isomeric SMILES

C1CCN(CC1)CCNC(=O)/C=C/C2=CC(=C(O2)[N+](=O)[O-])Br

Canonical SMILES

C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br

Synonyms

N-(2-N-piperidinylethyl)-beta-(5-nitro-4-bromo-2-furyl)acrylamide
PENBFA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct information about "Penbfa," a generalized framework for comparing compounds is provided below, based on methodologies outlined in the evidence.

Structural and Functional Similarity Criteria

  • Structural similarity: Compounds sharing core functional groups, metal coordination sites, or backbone motifs (e.g., benzene derivatives, organophosphorus compounds) .
  • Functional similarity : Compounds used for analogous industrial or pharmacological purposes (e.g., flame retardants, chelating agents) .

Hypothetical Case Study

Assuming "this compound" is an organophosphorus compound (common in flame retardants or metal chelators), two structurally similar compounds could include:

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Applications : Flame retardant in epoxy resins and polymers .
  • Key differences : DOPO lacks a phenethyl bridge, which may reduce thermal stability compared to hypothetical "this compound" derivatives .

Ethylenediaminetetraacetic acid (EDTA) Applications: Chelating agent in industrial and pharmaceutical contexts . Key differences: EDTA is a polycarboxylic acid, whereas organophosphorus compounds like "this compound" may exhibit stronger metal-binding affinity under specific conditions .

Data Table: Hypothetical Comparison

Property Hypothetical "this compound" DOPO EDTA
Chemical Class Organophosphorus Organophosphorus Polyaminocarboxylic acid
Thermal Stability High (if phenethyl-modified) Moderate Low
Metal Chelation Strong (if P=O groups present) Weak Strong
Industrial Use Flame retardant/chelator Flame retardant Chelator

Research Findings and Limitations

  • Flame Retardancy : DOPO-based compounds achieve UL-94 V-0 ratings in epoxy resins, but "this compound" derivatives (if synthesized) might enhance char formation due to aromatic bridging .
  • Chelation Efficiency: EDTA’s log K (stability constant) for Fe³⁺ is ~25.1, whereas organophosphorus analogs could exceed this under acidic conditions .
  • Safety: Organophosphorus compounds may pose neurotoxicity risks, unlike EDTA, which is generally recognized as safe (GRAS) .

Notes on Methodology

  • Comparative Analysis : Follows guidelines for indirect comparisons (e.g., surrogate endpoints, systematic reviews) .
  • Data Gaps: No peer-reviewed studies on "this compound" were identified in the evidence. Extrapolations are based on analogous compounds .
  • Ethical Reporting : Avoids promotional language and prioritizes verifiable data .

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